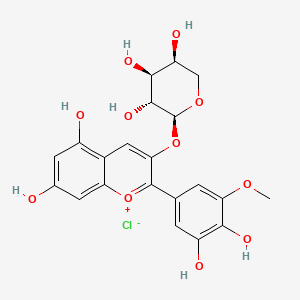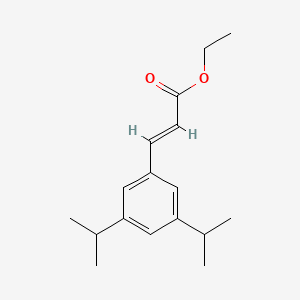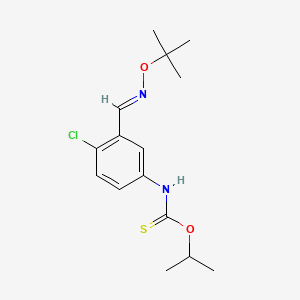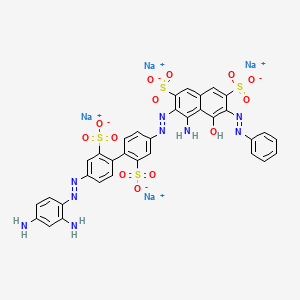
4-Amino-3-((4'-((2,4-diaminophenyl)azo)-2,2'-disulpho(1,1'-biphenyl)-4-yl)azo)-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonic acid, sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
EINECS 280-241-8 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique EINECS number, which helps in tracking and regulating its use within the European Union.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of EINECS 280-241-8 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. The synthetic routes typically involve multiple steps, including the use of catalysts, solvents, and controlled temperatures to achieve the desired chemical structure.
Industrial Production Methods: Industrial production of EINECS 280-241-8 is carried out on a larger scale, often involving automated processes to ensure consistency and efficiency. The production methods may include batch or continuous processes, depending on the demand and application of the compound. Safety measures and quality control are critical aspects of industrial production to prevent contamination and ensure compliance with regulatory standards.
化学反応の分析
Types of Reactions: EINECS 280-241-8 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: Common reagents used in the reactions of EINECS 280-241-8 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from the reactions of EINECS 280-241-8 depend on the specific reagents and conditions used. These products are often intermediates or final compounds used in various industrial and research applications.
科学的研究の応用
EINECS 280-241-8 has a wide range of scientific research applications. In chemistry, it is used as a reagent or intermediate in the synthesis of other compounds. In biology, it may be used in studies related to cellular processes and molecular interactions. In medicine, EINECS 280-241-8 could be involved in the development of pharmaceuticals or diagnostic agents. Industrial applications include its use in manufacturing processes, materials science, and environmental studies .
作用機序
The mechanism of action of EINECS 280-241-8 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. The compound may bind to receptors, enzymes, or other proteins, influencing cellular processes and signaling pathways. Understanding the mechanism of action is crucial for developing new applications and optimizing its use in research and industry .
類似化合物との比較
Similar Compounds: EINECS 280-241-8 can be compared with other similar compounds listed in the EINECS inventory. These compounds may share structural similarities or functional properties, making them relevant for comparative studies.
Uniqueness: The uniqueness of EINECS 280-241-8 lies in its specific chemical structure and properties, which differentiate it from other compounds. This uniqueness can be leveraged to explore novel applications and enhance its utility in various fields .
Conclusion
EINECS 280-241-8 is a versatile compound with significant applications in scientific research, industry, and medicine Its preparation methods, chemical reactions, and mechanism of action are well-studied, providing a solid foundation for its continued use and exploration
特性
CAS番号 |
83221-63-0 |
|---|---|
分子式 |
C34H23N9Na4O13S4 |
分子量 |
985.8 g/mol |
IUPAC名 |
tetrasodium;4-amino-3-[[4-[4-[(2,4-diaminophenyl)diazenyl]-2-sulfonatophenyl]-3-sulfonatophenyl]diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C34H27N9O13S4.4Na/c35-18-6-11-25(24(36)14-18)41-39-20-7-9-22(26(15-20)57(45,46)47)23-10-8-21(16-27(23)58(48,49)50)40-42-32-28(59(51,52)53)12-17-13-29(60(54,55)56)33(34(44)30(17)31(32)37)43-38-19-4-2-1-3-5-19;;;;/h1-16,44H,35-37H2,(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56);;;;/q;4*+1/p-4 |
InChIキー |
FDBUGUPCKLNWBP-UHFFFAOYSA-J |
正規SMILES |
C1=CC=C(C=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC4=CC(=C(C=C4)C5=C(C=C(C=C5)N=NC6=C(C=C(C=C6)N)N)S(=O)(=O)[O-])S(=O)(=O)[O-])N)O.[Na+].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


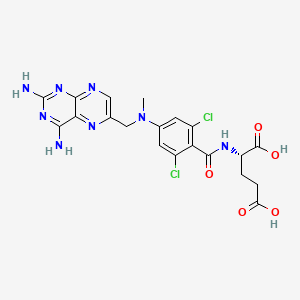

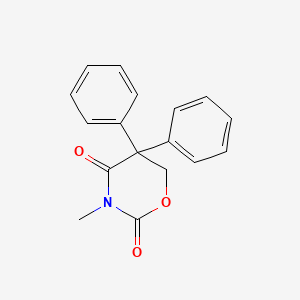
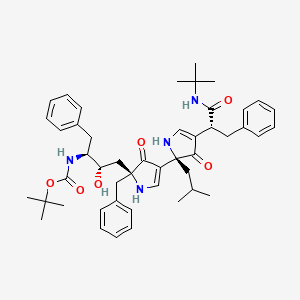
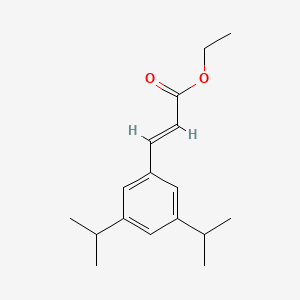
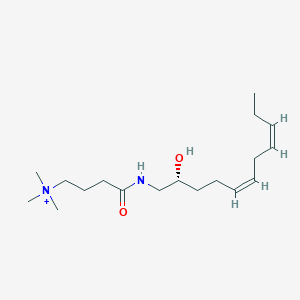

![Diphenyl-4,4 phenylacetyl-6 oxyde-1 perhydrothiopyrano(2,3-c)pyrrole-(1RS,4aRS,7aRS) [French]](/img/structure/B12781330.png)
![5-[(2E,4E)-5-(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-yl)penta-2,4-dienylidene]-1,3-diethyl-2-sulfanylidene-1,3-diazinane-4,6-dione;N,N-diethylethanamine](/img/structure/B12781335.png)

